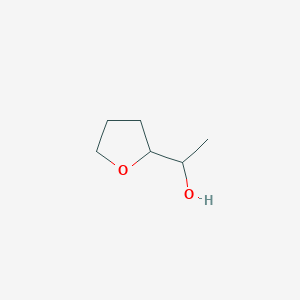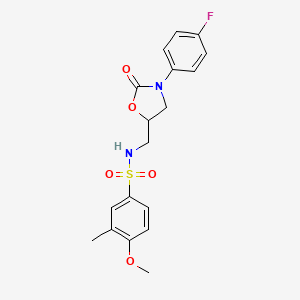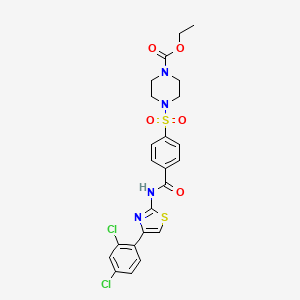
1-(Tetrahydrofuran-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tetrahydrofuran-2-yl)ethanol is an organic compound characterized by a tetrahydrofuran ring attached to an ethanol group. This compound is notable for its unique structure, which combines the properties of both tetrahydrofuran and ethanol, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Tetrahydrofuran-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-tetrahydrofuranone using sodium borohydride in the presence of ethanol. The reaction typically occurs under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of furfural derivatives. This method is favored due to its efficiency and scalability, allowing for large-scale production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Tetrahydrofuran-2-yl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation: 2-Tetrahydrofuranone
Reduction: Tetrahydrofuran
Substitution: Halogenated tetrahydrofuran derivatives
Applications De Recherche Scientifique
1-(Tetrahydrofuran-2-yl)ethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Tetrahydrofuran-2-yl)ethanol involves its interaction with various molecular targets and pathways. In biochemical reactions, the compound can act as a nucleophile, participating in substitution and addition reactions. Its hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Tetrahydrofurfuryl alcohol: Similar in structure but with a hydroxymethyl group instead of an ethanol group.
2-Tetrahydrofuranone: An oxidized form of 1-(Tetrahydrofuran-2-yl)ethanol.
Uniqueness: this compound stands out due to its combination of the tetrahydrofuran ring and ethanol group, providing unique reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and serve as an intermediate in multiple applications highlights its significance in both research and industry .
Propriétés
IUPAC Name |
1-(oxolan-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNVEEOZAACRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3214-32-2 |
Source


|
| Record name | 1-(oxolan-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3010818.png)
![5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide](/img/structure/B3010820.png)

![1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione](/img/structure/B3010823.png)


![5-benzyl-N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3010828.png)

![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone;hydrochloride](/img/structure/B3010831.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B3010833.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3010839.png)
